molecular formula C25H22N2O4 B11652427 Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate

Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate

Cat. No.: B11652427
M. Wt: 414.5 g/mol
InChI Key: CEACMTITRIFNBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate is a complex organic compound that belongs to the class of benzoquinoline derivatives This compound is characterized by its unique structure, which includes an ethyl ester group, an ethoxycarbonyl group, and an amino group attached to a benzoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoquinoline Core: The benzoquinoline core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using suitable amines.

    Esterification: The ethyl ester group is introduced through esterification reactions using ethanol and appropriate carboxylic acids or their derivatives.

    Ethoxycarbonylation: The ethoxycarbonyl group is introduced using ethyl chloroformate or similar reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzoquinoline derivatives.

Scientific Research Applications

Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer, antimicrobial, and anti-inflammatory agents.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.

    Material Science: The compound’s properties can be exploited in the development of novel materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, and DNA, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate
  • Ethyl 4-{[4-(acetoxy)phenyl]amino}benzo[h]quinoline-3-carboxylate
  • Ethyl 4-{[4-(methyl)phenyl]amino}benzo[h]quinoline-3-carboxylate

Uniqueness

Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate is unique due to the presence of the ethoxycarbonyl group, which can influence its chemical reactivity, solubility, and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug design and other applications.

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

ethyl 4-(4-ethoxycarbonylanilino)benzo[h]quinoline-3-carboxylate

InChI

InChI=1S/C25H22N2O4/c1-3-30-24(28)17-9-12-18(13-10-17)27-23-20-14-11-16-7-5-6-8-19(16)22(20)26-15-21(23)25(29)31-4-2/h5-15H,3-4H2,1-2H3,(H,26,27)

InChI Key

CEACMTITRIFNBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC4=CC=CC=C4C3=NC=C2C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.